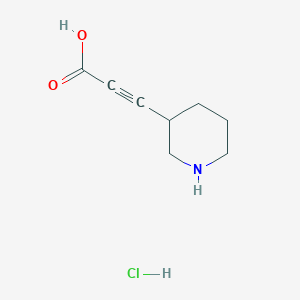

3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-piperidin-3-ylprop-2-ynoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-2,5-6H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZSNDJPMLNBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 3-(Piperidin-3-yl)prop-2-ynoic acid HCl

The following technical guide details the molecular identity, physicochemical properties, synthesis, and applications of 3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride .

Chemical Identity & Core Properties

This compound represents a specialized building block in medicinal chemistry, combining a saturated nitrogen heterocycle (piperidine) with an electron-deficient acetylenic acid moiety. It serves as a rigidified linker and a potential covalent warhead precursor.

| Property | Specification |

| Compound Name | 3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride |

| CAS Registry Number | 1955523-88-2 |

| Molecular Formula | C₈H₁₂ClNO₂ |

| Formula Weight | 189.64 g/mol |

| Free Base MW | 153.18 g/mol (C₈H₁₁NO₂) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~9.8 (Piperidine amine) |

| SMILES | Cl.OC(=O)C#CC1CCNCC1 |

Structural Analysis

The molecule consists of a piperidine ring substituted at the C3 position with a prop-2-ynoic acid group.

-

Stereochemistry: The C3 position of the piperidine ring is a chiral center. Commercial preparations are typically supplied as the racemate unless specified as the (R)- or (S)-enantiomer.

-

Electronic Features: The conjugated alkyne-carboxylic acid system (propynoic acid) acts as a Michael acceptor, making the free acid and its derivatives (amides/esters) susceptible to nucleophilic attack by thiols or amines.

-

Salt Form: The hydrochloride salt stabilizes the secondary amine, preventing self-polymerization or internal acid-base reaction, and enhances water solubility.

Synthesis & Production Workflow

The synthesis of 3-(Piperidin-3-yl)prop-2-ynoic acid HCl typically proceeds via a homologation-carboxylation sequence starting from commercially available nipecotic acid derivatives.

Retrosynthetic Analysis

The strategic bond disconnection occurs at the acetylenic carbon-carbon bond (carboxylation) or the alkyne formation step.

Detailed Protocol

Stage 1: Formation of the Terminal Alkyne

-

Starting Material: N-Boc-nipecotic acid is reduced to the alcohol and oxidized to N-Boc-3-formylpiperidine.

-

Seyferth-Gilbert Homologation: The aldehyde is treated with the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) and potassium carbonate in methanol to yield N-Boc-3-ethynylpiperidine.

Stage 2: Carboxylation

-

Lithiation: N-Boc-3-ethynylpiperidine is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium (1.1 equiv) is added dropwise to generate the lithium acetylide species.

-

Quenching: Dry CO₂ gas is bubbled through the solution (or crushed dry ice is added) to trap the acetylide, forming the lithium carboxylate.

-

Workup: Acidic workup yields the N-Boc-protected propynoic acid intermediate.

Stage 3: Deprotection & Salt Formation [1]

-

Acidolysis: The N-Boc intermediate is dissolved in 1,4-dioxane or diethyl ether.

-

Salt Precipitation: 4M HCl in dioxane is added at 0°C. The reaction is stirred until the Boc group is cleaved (monitored by TLC/LCMS).

-

Isolation: The product precipitates as the hydrochloride salt, which is filtered, washed with ether, and dried under vacuum.

Synthesis Pathway Diagram

Caption: Synthetic route from nipecotic acid to the target hydrochloride salt via homologation and carboxylation.

Applications in Drug Discovery

This compound is a versatile intermediate utilized in three primary domains of medicinal chemistry:

A. Covalent Inhibitor Design (Targeted Covalent Drugs)

The propynoic acid moiety is a precursor to propiolamides , which are potent electrophiles (Michael acceptors).

-

Mechanism: When coupled to an amine, the resulting amide can covalently modify active site cysteine residues in target proteins (e.g., kinases, proteases).

-

Selectivity: The piperidine ring directs the warhead to specific pockets, while the rigid alkyne spacer orients the electrophile.

B. Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight, polar fragment (MW < 200), it is ideal for screening against difficult targets.

-

Vector Exploration: The 3-substitution pattern provides a distinct vector compared to the more common 4-substituted piperidines, allowing exploration of different sub-pockets.

-

Rigidity: The linear alkyne spacer reduces the entropic penalty of binding compared to saturated ethyl linkers.

C. GABA Analog Development

Structurally, the compound is a rigidified analog of nipecotic acid (a GABA uptake inhibitor).

-

GAT Targeting: Derivatives of this scaffold are investigated for their ability to inhibit GABA Transporters (GAT-1), potentially serving as anticonvulsants or anxiolytics. The alkyne spacer extends the acidic headgroup, probing the extracellular vestibule of the transporter.

Handling, Stability & Safety

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture can lead to clumping and hydrolysis risks over extended periods.

-

Stability: The terminal alkyne-acid functionality is relatively stable in salt form. However, the free base is prone to polymerization or decarboxylation if heated excessively.

-

Safety: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

References

-

Mishra, S., et al. (2023).[2][3] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids." Journal of the American Chemical Society, 145, 14221-14226.[2][3] Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 3-(Piperidin-3-yl)prop-2-ynoic acid derivatives. National Library of Medicine.[4][5] Retrieved from [Link]

Sources

- 1. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 4. Piperidin-3-one hydrochloride | C5H10ClNO | CID 22707028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Piperidin-1-yl)propanoic acid hydrochloride | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Piperidin-3-yl Prop-2-ynoic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking New Therapeutic Avenues

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone, integral to the structure of numerous approved pharmaceuticals.[1][2][3] Its conformational flexibility and synthetic tractability have made it a privileged structure in drug design. This guide delves into the prospective therapeutic applications of a novel class of compounds: piperidin-3-yl prop-2-ynoic acid derivatives. By wedding the established piperidine core with the reactive potential of a prop-2-ynoic acid moiety, we open a new frontier for the development of targeted covalent inhibitors and other precision therapeutics. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, potential mechanisms of action, and therapeutic landscapes for this promising chemical class.

The Scientific Rationale: A Synthesis of Proven Scaffolds

The therapeutic promise of piperidin-3-yl prop-2-ynoic acid derivatives stems from the synergistic combination of two key chemical entities: the piperidine ring and the prop-2-ynoic acid warhead.

1.1 The Piperidine Moiety: A Privileged Scaffold in Drug Design

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a fundamental building block in a vast array of pharmaceuticals and natural products.[1][2][3] Its prevalence in drug design can be attributed to several key factors:

-

Structural Versatility: The piperidine ring can adopt various chair and boat conformations, allowing for precise three-dimensional positioning of substituents to optimize interactions with biological targets.

-

Improved Physicochemical Properties: The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in protein binding pockets.

-

Synthetic Accessibility: A rich history of synthetic chemistry provides a robust toolbox for the construction and functionalization of the piperidine core, enabling the creation of diverse chemical libraries for screening.[3]

The substitution pattern on the piperidine ring is crucial for biological activity. The 3-substituted piperidine motif is a key structural feature in a number of biologically active compounds.

1.2 The Prop-2-ynoic Acid Moiety: A Tunable Reactive Group

Prop-2-ynoic acid, also known as propiolic acid, is the simplest acetylenic carboxylic acid. In the context of drug design, the terminal alkyne group serves as a "warhead" that can participate in a variety of chemical reactions, most notably with nucleophilic residues on proteins. This reactivity is the basis for its potential use in developing:

-

Covalent Inhibitors: The electrophilic nature of the alkyne can be exploited to form covalent bonds with nucleophilic amino acid residues (such as cysteine, serine, or lysine) in the active site of an enzyme. This can lead to irreversible inhibition, which can offer advantages in terms of potency and duration of action.

-

Click Chemistry Handles: The terminal alkyne is a key participant in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This allows for the modular and efficient synthesis of more complex molecules, or for the attachment of probes for target identification and validation studies.

By combining the piperidine scaffold with the prop-2-ynoic acid moiety, we can envision a new class of molecules with the potential for high-affinity, selective, and covalent engagement with a range of biological targets.

Synthetic Strategies: A Roadmap to Novel Derivatives

The synthesis of piperidin-3-yl prop-2-ynoic acid derivatives can be approached through several established synthetic routes. The following outlines a logical and experimentally sound pathway.

2.1 General Synthetic Workflow

The overall synthetic strategy involves the preparation of a suitable 3-functionalized piperidine precursor, followed by the introduction of the prop-2-ynoic acid side chain.

Caption: A generalized synthetic workflow for piperidin-3-yl prop-2-ynoic acid derivatives.

2.2 Detailed Experimental Protocol: A Representative Synthesis

The following protocol provides a step-by-step methodology for the synthesis of a representative piperidin-3-yl prop-2-ynoic acid derivative.

Step 1: Synthesis of N-Boc-3-hydroxypiperidine

-

To a solution of 3-hydroxypyridine in a suitable solvent (e.g., methanol), add a reducing agent such as sodium borohydride at a controlled temperature.

-

Following reduction, protect the secondary amine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base (e.g., triethylamine).

-

Purify the resulting N-Boc-3-hydroxypiperidine by column chromatography.

Step 2: Alkylation with Propargyl Bromide

-

To a solution of N-Boc-3-hydroxypiperidine in an aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) at 0°C to deprotonate the hydroxyl group.

-

Add propargyl bromide to the reaction mixture and allow it to stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting N-Boc-3-(prop-2-yn-1-yloxy)piperidine by column chromatography.

Step 3: Oxidation to the Carboxylic Acid

-

Dissolve the N-Boc-3-(prop-2-yn-1-yloxy)piperidine in a suitable solvent mixture (e.g., acetone/water).

-

Add a strong oxidizing agent, such as potassium permanganate or Jones reagent, portion-wise at a low temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction to isolate the crude N-Boc-piperidin-3-yl prop-2-ynoic acid.

Step 4: Deprotection of the Piperidine Nitrogen

-

Dissolve the N-Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid, and stir at room temperature.

-

After completion of the reaction, neutralize the excess acid and isolate the final product, piperidin-3-yl prop-2-ynoic acid, as a salt.

Potential Therapeutic Applications and Mechanistic Insights

The unique structural features of piperidin-3-yl prop-2-ynoic acid derivatives suggest a range of potential therapeutic applications, primarily centered around their ability to act as covalent inhibitors of enzymes.

3.1 Neurological Disorders

The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS).[4]

-

Potential Target: Monoamine Oxidase B (MAO-B). Irreversible inhibitors of MAO-B are used in the treatment of Parkinson's disease. The prop-2-ynoic acid moiety could act as a warhead to covalently modify the FAD cofactor of MAO-B, leading to its irreversible inhibition.

-

Mechanism of Action: By inhibiting MAO-B, these derivatives could increase the levels of dopamine in the brain, thereby alleviating the motor symptoms of Parkinson's disease.

Caption: Potential mechanism of action in Parkinson's disease.

3.2 Oncology

Many anticancer drugs incorporate a piperidine ring, and the development of covalent inhibitors is a major focus in oncology research.[5]

-

Potential Target: Epidermal Growth Factor Receptor (EGFR). Irreversible EGFR inhibitors are used to treat certain types of cancer. The prop-2-ynoic acid moiety could form a covalent bond with a cysteine residue in the active site of EGFR, leading to its irreversible inactivation.

-

Mechanism of Action: By irreversibly inhibiting EGFR, these derivatives could block downstream signaling pathways that promote cell proliferation and survival in cancer cells, leading to tumor growth inhibition.

3.3 Inflammatory Diseases

-

Potential Target: Fatty Acid Amide Hydrolase (FAAH). FAAH is an enzyme that degrades endocannabinoids, which have anti-inflammatory properties. Irreversible inhibitors of FAAH can increase endocannabinoid levels.

-

Mechanism of Action: By covalently inhibiting FAAH, piperidin-3-yl prop-2-ynoic acid derivatives could lead to an accumulation of endocannabinoids, resulting in anti-inflammatory and analgesic effects.

Data Summary and Future Directions

While no specific biological data exists for piperidin-3-yl prop-2-ynoic acid derivatives, we can extrapolate potential activity based on related compounds.

| Compound Class | Target | Reported Activity (IC50/Ki) | Therapeutic Area |

| Piperidine Derivatives | Various CNS receptors | nM to µM range | Neurological Disorders |

| Propiolic Acid Derivatives | MAO-B | nM range | Parkinson's Disease |

| Piperidine-based Kinase Inhibitors | EGFR | nM range | Oncology |

Future Directions:

The development of piperidin-3-yl prop-2-ynoic acid derivatives is a promising area for future research. Key next steps include:

-

Synthesis and Library Generation: Synthesize a diverse library of these derivatives with variations in the substitution pattern on the piperidine ring and the nature of the linkage to the prop-2-ynoic acid moiety.

-

In Vitro Screening: Screen the synthesized compounds against a panel of relevant biological targets, including kinases, oxidoreductases, and hydrolases.

-

Structure-Activity Relationship (SAR) Studies: Elucidate the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

-

In Vivo Evaluation: Test the most promising lead compounds in relevant animal models of disease to assess their efficacy and pharmacokinetic properties.

Conclusion

Piperidin-3-yl prop-2-ynoic acid derivatives represent a novel and unexplored class of compounds with significant therapeutic potential. By combining the favorable properties of the piperidine scaffold with the reactive capabilities of the prop-2-ynoic acid moiety, these compounds are poised to become valuable tools in the development of the next generation of targeted covalent inhibitors for a range of diseases. The synthetic pathways are well-established, and the potential biological targets are numerous, making this an exciting and fertile area for drug discovery and development.

References

- Smolecule. (2023, August 26). 3-[1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-3-yl]propanoic acid.

- Google Patents. (n.d.). AU2002356351A1 - New piperidinyl-alkylamino-pyridazinone derivatives, a process for the preparation thereof and pharmaceutical compositions containing said compounds.

- Google Patents. (n.d.). US5254556A - 3-piperidinyl-1,2-benzisoxazoles.

- Google Patents. (n.d.). WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer.

- Biocrates Life Sciences AG. (2025, April 8). Propionic acid – metabolite.

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Scerba, M. T., Tweedie, D., & Greig, N. H. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Zhang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2537.

- Google Patents. (n.d.). CN103755624A - Synthetic method of piperidine derivative.

- Pharmaceutical Technology. (2024, September 27). Propionic Acidemia drugs in development, 2024.

- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.

- Long, S. (2022). Propionic Acid and Gut Dysbiosis: Therapeutic Targets for Autism Spectrum Disorder. Proceedings of the Texas A&M Medical Student Grand Rounds.

- Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.

- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

- DTIC. (2025, June 4). Piperidine Synthesis.

- Zhang, Y., et al. (2020).

- PubMed. (2022, March 17). Therapeutic Effects of a Novel Form of Biotin on Propionic Acid-Induced Autistic Features in Rats.

- PubMed. (2019, December 15). Propionic Acid Counteracts the Inflammation of Human Subcutaneous Adipose Tissue: A New Avenue for Drug Development.

- Arabian Journal of Chemistry. (2024, April 22). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.

- Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

- 1. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Propionic Acid and Gut Dysbiosis: Therapeutic Targets for Autism Spectrum Disorder – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

Literature review of alkyne-substituted piperidine carboxylic acids

An In-depth Technical Guide to Alkyne-Substituted Piperidine Carboxylic Acids

Introduction: A Trifecta of Functionality in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in over a hundred commercially available drugs, from analgesics to antipsychotics.[1][2][3][4][5] This six-membered nitrogenous heterocycle offers a stable, three-dimensional structure that allows for the precise spatial arrangement of substituents, a critical factor for optimizing interactions with biological targets.[4][5][6] When functionalized with a carboxylic acid, the piperidine scaffold gains a key interaction point, often mimicking endogenous ligands like γ-aminobutyric acid (GABA) and enabling modulation of targets such as neurotransmitter transporters.[7]

The introduction of a third functional group, the alkyne, transforms this already valuable building block into a highly versatile tool for modern chemical biology and drug development. The alkyne's rigid, linear geometry can act as a nonpolar spacer or a bioisostere for other functional groups, while its terminal proton confers weak acidity.[8] Most significantly, the alkyne serves as a reactive handle for "click chemistry," a class of reactions that are highly efficient, selective, and bioorthogonal—meaning they can proceed in complex biological systems without interfering with native processes.[8][9][10] This guide provides a comprehensive review of the synthesis, properties, and applications of alkyne-substituted piperidine carboxylic acids, offering insights for researchers, scientists, and drug development professionals aiming to leverage this powerful molecular architecture.

Part 1: Synthetic Strategies for Alkyne-Substituted Piperidine Carboxylic Acids

The synthesis of these trifunctional molecules requires a multi-step approach where the order of reactions and the use of protecting groups are critical for success.[11][12] The primary strategies can be broadly categorized by the stage at which the core piperidine ring is formed or modified.

Functionalization of Pre-existing Piperidine Scaffolds

This is often the most direct approach, starting with commercially available piperidine carboxylic acids or their derivatives. The key challenge is the selective functionalization of the ring nitrogen in the presence of the carboxylic acid.

Causality Behind the Experimental Choices:

-

Protection Strategy: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent it from reacting as an acid or a nucleophile under the basic conditions required for N-alkylation. The piperidine nitrogen is a secondary amine and is sufficiently nucleophilic to react directly with an alkylating agent.

-

Alkylation Reagent: Propargyl bromide is the most common and cost-effective reagent for introducing the terminal alkyne. It is a reactive electrophile that readily participates in SN2 reactions with the amine.

-

Final Deprotection: The ester protecting group is removed in a final step, typically via saponification (hydrolysis with a base like NaOH or LiOH), to yield the desired carboxylic acid.

A generalized workflow for this common synthetic approach is outlined below.

Caption: General workflow for functionalizing a piperidine carboxylic acid.

Ring Formation via Cyclization

More complex, substituted piperidines can be constructed through various cyclization reactions, such as intramolecular hydroamination or reductive amination cascades of alkyne-containing precursors.[13] These methods offer greater control over stereochemistry and substitution patterns. For instance, radical-mediated annulations and palladium-promoted oxidative annulations represent advanced techniques for building the piperidine ring system.[13]

Hydrogenation of Pyridine Precursors

A robust and scalable method involves the catalytic hydrogenation of a corresponding alkyne-substituted pyridine carboxylic acid.[14]

Causality Behind the Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic rings like pyridine.[14]

-

Reaction Conditions: The reaction requires a hydrogen atmosphere, often at elevated pressure, to drive the reduction to completion. The choice of solvent (often water or an alcohol) is critical for substrate solubility and catalyst activity.[14]

-

Selectivity: A key consideration is the potential for the catalyst to also reduce the alkyne triple bond. Careful selection of catalyst and reaction conditions (temperature, pressure, reaction time) is necessary to achieve selective reduction of the pyridine ring while preserving the alkyne functionality.

Part 2: Physicochemical Properties and Conformational Analysis

The unique combination of a basic amine, an acidic carboxylate, and a rigid alkyne group imparts specific physicochemical and structural properties to these molecules.

Physicochemical Characteristics

The presence of both acidic and basic functional groups means these compounds typically exist as zwitterions at physiological pH. This has significant implications for their drug-like properties.

| Property | Influence of Functional Groups | Implication for Drug Development |

| pKa | Two pKa values: one for the carboxylic acid (~2-4) and one for the piperidinium proton (~9-11). | The charge state is pH-dependent, affecting solubility, receptor binding, and membrane permeability.[7] |

| Solubility | Zwitterionic nature generally confers good aqueous solubility.[4] | Favorable for formulation but can be a challenge for crossing the blood-brain barrier.[7] |

| Lipophilicity (LogP) | The alkyne group is nonpolar and increases lipophilicity, while the zwitterionic core is highly polar. | LogP/LogD values are highly pH-dependent. The alkyne can be used to fine-tune lipophilicity to balance solubility and permeability.[4] |

Conformational Analysis

The piperidine ring is not planar; it predominantly adopts a stable chair conformation to minimize steric and torsional strain.[6][15] The orientation of the substituents (axial vs. equatorial) is critical for biological activity, as it dictates the three-dimensional shape of the molecule and its ability to fit into a target's binding pocket.[6]

-

Substituent Preference: Both the carboxylic acid and the N-propargyl group are sterically demanding and will strongly prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions.[6][16]

-

Rigidity: The sp-hybridized alkyne introduces a rigid, linear element that extends from the ring. This can be exploited to orient other parts of a larger molecule in a specific vector, acting as a rigid linker or spacer to probe interactions with a biological target.[8]

Caption: Chair conformation of piperidine showing axial and equatorial positions.

Part 3: Reactivity and Core Applications

The true power of alkyne-substituted piperidine carboxylic acids lies in their utility as versatile building blocks, primarily through the reactivity of the alkyne group in bioorthogonal chemistry.

Bioorthogonal "Click" Chemistry

The terminal alkyne is a perfect handle for one of the most powerful classes of bioorthogonal reactions: the azide-alkyne cycloaddition.[9][17][18] This reaction joins an alkyne with an azide to form a highly stable triazole ring.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic "click" reaction. It is extremely efficient and high-yielding but requires a copper(I) catalyst, which can be toxic to living cells.[10][19] It is ideal for in vitro applications, such as conjugating the piperidine scaffold to another molecule, linker, or solid support.[20]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, cyclooctynes (highly strained eight-membered rings containing an alkyne) were developed. The ring strain provides the driving force for the reaction to proceed rapidly at physiological temperatures without a catalyst.[9][18][20] This makes SPAAC truly bioorthogonal and suitable for experiments in live cells and organisms.[9][21]

Caption: The concept of bioorthogonal click chemistry ligation.

This reactivity enables a vast range of applications:

-

Drug-Linker Payloads: The piperidine can be attached to linkers for antibody-drug conjugates (ADCs).[22]

-

Protein Labeling: By metabolically incorporating an azide-bearing amino acid into a protein, the alkyne-piperidine can be used to selectively label and visualize that protein in a live cell.[18]

-

Cell Imaging: If the piperidine is attached to a fluorophore, it can be "clicked" onto azide-modified targets on or inside cells for fluorescent imaging.[21]

Medicinal Chemistry Applications

Beyond their use as chemical biology tools, these scaffolds are integral to the design of novel therapeutics.

-

Scaffolds for Drug Design: The piperidine carboxylic acid core is a proven pharmacophore for various targets.[23][24][25] The alkyne provides a vector for adding other pharmacophoric elements to create more complex and potent drug candidates.[26]

-

Enzyme Inhibition: The propargyl group itself can be essential for activity. For example, a terminal alkyne has been shown to be crucial for the efficient inhibition of monoamine oxidase B (MAO-B), a target in Alzheimer's disease therapy.[1]

-

Improving Pharmacokinetics: The piperidine ring is relatively stable to metabolic degradation, and its inclusion can improve a drug's overall ADME (absorption, distribution, metabolism, and excretion) properties.[4][25]

Part 4: Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of Ethyl 1-propargylpiperidine-4-carboxylate

This protocol describes the N-propargylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate).

Materials:

-

Ethyl isonipecotate (1.0 equiv)

-

Propargyl bromide (80% solution in toluene, 1.1 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add ethyl isonipecotate and anhydrous acetonitrile (approx. 0.2 M concentration).

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The base is crucial to deprotonate the piperidine nitrogen, activating it for nucleophilic attack. Using an anhydrous base and solvent prevents unwanted side reactions with water.

-

Addition of Alkylating Agent: Add propargyl bromide dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and rinse the solid with a small amount of DCM.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in DCM and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. The washes remove any remaining inorganic salts and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 1-propargylpiperidine-4-carboxylate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the synthesized alkyne to benzyl azide as a model reaction.

Materials:

-

Ethyl 1-propargylpiperidine-4-carboxylate (1.0 equiv)

-

Benzyl azide (1.0 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

-

Sodium ascorbate (0.2 equiv)

-

tert-Butanol/Water (1:1 mixture)

Step-by-Step Methodology:

-

Reaction Setup: In a vial, dissolve the ethyl 1-propargylpiperidine-4-carboxylate and benzyl azide in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate small vial, prepare a fresh solution of sodium ascorbate in water. Prepare another fresh solution of CuSO₄·5H₂O in water.

-

Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The sodium ascorbate is a reducing agent that reduces the Cu(II) species to the catalytically active Cu(I) in situ. The solution should turn a yellow-green color.

-

Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is typically open to the air. Monitor by TLC or LC-MS for the disappearance of the starting materials and the appearance of the triazole product.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield the pure triazole conjugate.

Conclusion and Future Outlook

Alkyne-substituted piperidine carboxylic acids represent a powerful convergence of privileged medicinal chemistry scaffolds and versatile chemical biology handles. Their synthesis is well-established, and their properties make them uniquely suited for a wide array of applications, from constructing complex lead compounds to labeling and tracking biomolecules in living systems. As drug discovery continues to tackle more complex biological targets, the ability to rapidly synthesize and conjugate these three-dimensional, functionalized scaffolds will become increasingly valuable.[27] Future research will likely focus on developing more efficient and stereoselective synthetic routes to access novel substitution patterns and on expanding the toolkit of bioorthogonal reactions for which these compounds can serve as substrates, further cementing their role at the interface of chemistry, biology, and medicine.

References

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.

- The Role of Piperidine Derivatives in Medicinal Chemistry. (2026, February 13). BOC Sciences.

- Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia MDPI.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). MDPI.

- Bioorthogonal Fluoride-Responsive Azide and Alkynyl Pyridinium Click Cycloaddition in Vitro and in Live Cells. (2023, June 2). PubMed.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Thieme Connect.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PMC.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD.

- Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar.

- Analgesic activity of alkyl piperidine derivatives. (n.d.).

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.

- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.

- Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2021, February 15). PubMed.

- Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. (2025, July 29). AiFChem.

- A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. (n.d.). BenchChem.

- Bioorthogonal chemistry. (n.d.). Wikipedia.

- Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. (n.d.). ResearchGate.

- Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. (n.d.). Preprints.org.

- Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing.

- Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. (n.d.). BenchChem.

- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry - ACS Publications.

- Click chemistry. (n.d.). Wikipedia.

- Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. (2024, December 31). European Journal of Chemistry.

- Conformational analysis of 2-substituted piperazines. (2016, July 1). PubMed.

- Click Chemistry Reagents Overview. (n.d.). Sigma-Aldrich.

- Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019, April 11). ResearchGate.

- Boost your Medicinal Chemistry Research with C-substituted Piperidines. (2021, March 11). Life Chemicals.

- Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. (1991). Semantic Scholar.

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). Google Patents.

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). PMC.

- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PMC.

- Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25). World Journal of Advanced Research and Reviews.

- Application Notes and Protocols for the Synthesis of Propargyl-Functionalized Drug-Linker Payloads. (n.d.). BenchChem.

- (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2019, April 22). ResearchGate.

- Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim.

- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). MDPI.

- 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. (n.d.). Chem-Impex.

- New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024, December 20). ScienceDaily.

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023, April 11). MDPI.

- Synthetic routes. (n.d.). OCR A-Level Chemistry.

- Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021, June 9). ACS Catalysis - ACS Publications.

- Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. (2020, January 9). Journal of Medicinal Chemistry - ACS Publications.

- Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. (2024, September 19). MDPI.

- Multi-step Synthetic Routes. (2025, December 2). Cambridge (CIE) A Level Chemistry Revision Note.

- Synthetic routes explored for the synthesis of carboxamide derivative... (n.d.). ResearchGate.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. ijnrd.org [ijnrd.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. chemistrystudent.com [chemistrystudent.com]

- 12. savemyexams.com [savemyexams.com]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. pcbiochemres.com [pcbiochemres.com]

- 18. eurjchem.com [eurjchem.com]

- 19. Click Chemistry [organic-chemistry.org]

- 20. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bioorthogonal Fluoride-Responsive Azide and Alkynyl Pyridinium Click Cycloaddition in Vitro and in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. nbinno.com [nbinno.com]

- 24. thieme-connect.com [thieme-connect.com]

- 25. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ajchem-a.com [ajchem-a.com]

- 27. sciencedaily.com [sciencedaily.com]

Methodological & Application

Application Note: Strategies for the Successful Peptide Coupling of 3-(Piperidin-3-yl)prop-2-ynoic acid HCl

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride is a valuable building block in medicinal chemistry, offering a unique combination of a rigid alkynyl linker and a flexible saturated heterocyclic system. Its incorporation into peptide scaffolds can impart novel conformational constraints and provide a handle for further chemical modification via the alkyne moiety. However, the successful use of this reagent in amide bond formation is not trivial and presents distinct challenges compared to standard amino acids.

The primary obstacles arise from its inherent structural features:

-

Secondary Amine: The piperidine nitrogen is a secondary amine, which can be less reactive than a primary amine.

-

Basicity: As a hydrochloride salt, the piperidine nitrogen is protonated. This necessitates the use of a base for neutralization, and the stoichiometry of this base is critical.

-

Steric Hindrance: The cyclic nature of the piperidine ring can create steric hindrance around the carboxylic acid, potentially slowing down the coupling reaction.

-

Alkyne Reactivity: The propiolic acid moiety, while often stable, can be susceptible to side reactions under certain conditions.

This guide provides a detailed analysis of the critical parameters and offers robust protocols for the efficient and clean coupling of 3-(Piperidin-3-yl)prop-2-ynoic acid HCl to a primary or secondary amine.

Critical Parameters for Successful Coupling

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1] The success of this transformation hinges on a careful selection of reagents and conditions.

The Role and Choice of Coupling Reagent

The coupling reagent's primary function is to convert the carboxylic acid's hydroxyl group into a good leaving group, thereby forming a highly reactive acylating agent.[2] For a challenging substrate like 3-(Piperidin-3-yl)prop-2-ynoic acid, the choice of reagent is paramount. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.[1]

-

Uronium/Aminium Salts (e.g., HATU, HBTU): These are often the reagents of choice for difficult couplings. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective. It reacts with the carboxylate to form a highly reactive OAt-active ester. The presence of the 7-azabenzotriazole (HOAt) moiety accelerates the coupling and significantly suppresses racemization, a critical consideration in peptide chemistry.[3]

-

Phosphonium Salts (e.g., PyBOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, especially for sterically hindered amino acids.[4][5] It offers high coupling efficiency and, importantly, avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) associated with its predecessor, BOP.[4]

-

Carbodiimides (e.g., EDC, DCC): While classic coupling reagents, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be less efficient for hindered substrates when used alone.[6][7] Their use almost always requires an additive, such as OxymaPure (Ethyl cyanohydroxyiminoacetate), to form a more reactive active ester, accelerate the reaction, and minimize side reactions like N-acylurea formation and racemization.[8][9][10]

Base Selection and Stoichiometry

A non-nucleophilic organic base is required for two key reasons:

-

To deprotonate the carboxylic acid, forming a carboxylate anion that can then be activated by the coupling reagent.[11]

-

To neutralize the hydrochloride salt of the piperidine nitrogen, freeing the amine for subsequent reactions or preventing it from interfering with the coupling.

Commonly used bases include N,N-diisopropylethylamine (DIPEA, Hünig's base) and N-methylmorpholine (NMM).[8] DIPEA is often preferred due to its strong basicity and significant steric hindrance, which minimizes its potential for acting as a nucleophile and causing unwanted side reactions.[12] The stoichiometry is critical; typically, 2 to 4 equivalents of the base are used to ensure complete deprotonation and neutralization.

Solvent Effects

The choice of solvent is crucial for ensuring that all reactants remain in solution and for influencing reaction rates.

-

N,N-Dimethylformamide (DMF): This is the most common solvent for peptide coupling due to its excellent solvating properties for a wide range of organic molecules, including protected amino acids and resins in solid-phase synthesis.[13]

-

Dichloromethane (DCM): Also widely used, particularly in solution-phase synthesis. It is less polar than DMF.

-

N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, especially for sequences prone to aggregation.

Anhydrous solvents should always be used, as water can hydrolyze the activated intermediate, leading to the regeneration of the starting carboxylic acid and reduced yields.

Recommended Coupling Protocols

The following protocols are designed for solution-phase synthesis, coupling 3-(Piperidin-3-yl)prop-2-ynoic acid HCl to a generic amine (R-NH₂). Stoichiometries are based on the limiting reagent, which is typically the amine component.

Protocol A: The High-Efficiency Standard - HATU/DIPEA

This method is highly recommended for its speed, efficiency, and excellent suppression of side reactions, making it ideal for this challenging substrate.[14]

Workflow for HATU-mediated Peptide Coupling

Sources

- 1. jpt.com [jpt.com]

- 2. hepatochem.com [hepatochem.com]

- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. bachem.com [bachem.com]

- 9. oxymapure.com [oxymapure.com]

- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. reddit.com [reddit.com]

- 13. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Design and Synthesis of ADCs Using 3-(Piperidin-3-yl)prop-2-ynoic Acid Linkers

This Application Note is designed for researchers in medicinal chemistry and bioconjugation, focusing on the specific utilization of 3-(Piperidin-3-yl)prop-2-ynoic acid as a heterobifunctional linker scaffold.

This molecule represents a class of rigid, hydrophilic linkers that address common ADC failure modes: aggregation due to hydrophobic payloads and instability of the linker-payload connection.

Introduction: The "Rigid-Hydrophilic" Advantage

In the development of Antibody-Drug Conjugates (ADCs), the linker is not merely a connector but a critical determinant of pharmacokinetics (PK) and therapeutic index.[1][][] Traditional alkyl or PEG spacers often suffer from excessive flexibility (entropic penalty upon binding) or hydrophobicity (aggregation).

3-(Piperidin-3-yl)prop-2-ynoic acid offers a distinct structural advantage:

-

Conformational Rigidity: The piperidine ring and the conjugated alkyne (prop-2-ynoic moiety) restrict the rotational degrees of freedom, reducing the "masking" of the antibody by hydrophobic payloads.

-

Tunable Solubility: The secondary amine of the piperidine (pKa ~10-11) is protonated at physiological pH, providing a cationic charge that counteracts the hydrophobicity of payloads like PBD dimers or Tubulysins.

-

Dual Reactivity:

-

Piperidine (Secondary Amine): Nucleophilic handle for payload attachment.

-

Prop-2-ynoic Acid (Acetylenic Acid): Electrophilic precursor. It can be activated for Lysine conjugation (via NHS ester) or tuned as a Michael Acceptor for Cysteine conjugation (Propiolamide strategy).

-

Chemical Strategy & Mechanism

This protocol details the "Propiolamide-Cysteine" Strategy , a site-specific conjugation method. By converting the acid moiety into an amide, the resulting conjugated alkyne becomes a potent Michael acceptor, reacting selectively with reduced interchain cysteines on the antibody.

Mechanism of Action

-

Payload Attachment: The piperidine amine is coupled to the cytotoxic payload (or a cleavable trigger-payload construct).

-

Warhead Activation: The carboxylic acid is coupled to a spacer amine or directly activated.

-

Bioconjugation: The electron-deficient alkyne (propiolamide) undergoes a specific thiol-yne or Michael addition reaction with antibody thiols, forming a stable thio-alkene bond.

Diagram 1: Chemical Synthesis & Conjugation Pathway

Caption: Workflow for converting the piperidine-alkyne scaffold into a cysteine-reactive warhead.

Experimental Protocols

Protocol A: Linker-Payload Synthesis

Objective: Attach the payload to the piperidine nitrogen while preserving the carboxylic acid for antibody conjugation.

Materials:

-

3-(Piperidin-3-yl)prop-2-ynoic acid (Starting Material)

-

Payload-Linker-NHS (e.g., Mc-Val-Cit-PAB-MMAE active ester) or Alkyl Halide payload derivative.

-

DMF (Anhydrous), DIPEA (Base).

Step-by-Step:

-

Dissolution: Dissolve 3-(Piperidin-3-yl)prop-2-ynoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 eq) to ensure the piperidine is nucleophilic and the carboxylic acid is deprotonated (preventing self-reaction if using specific activation, though protection of COOH as a t-butyl ester is recommended for high yields).

-

Note: If using the free acid, ensure the payload reagent targets the amine specifically (e.g., an alkyl halide or highly selective NHS ester). Best Practice: Use t-Butyl 3-(piperidin-3-yl)prop-2-ynoate (ester protected) for this step.

-

-

Coupling: Add the Payload-Linker-NHS ester (1.1 eq). Stir at Room Temperature (RT) for 4-16 hours.

-

Deprotection (if ester used): Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the t-butyl group, exposing the carboxylic acid.

-

Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA). Lyophilize to obtain HOOC-C≡C-Piperidine-Payload .

Protocol B: Antibody Conjugation (Cysteine-Selective)

Objective: Conjugate the Linker-Payload to the antibody via the activated alkyne.

Prerequisite: The carboxylic acid from Protocol A must be converted to an amide to activate the alkyne for Michael addition.

-

Activation: React the HOOC-C≡C-Piperidine-Payload with a simple amine (e.g., ethylamine) or an amine-spacer using HATU/DIPEA to form R-NH-CO-C≡C-Piperidine-Payload. The electron-withdrawing amide makes the alkyne reactive toward thiols.

Materials:

-

Monoclonal Antibody (mAb) (e.g., Trastuzumab), 10 mg/mL in PBS.

-

TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

-

Activated Linker-Payload (Propiolamide derivative).

-

DMA (Dimethylacetamide).

Step-by-Step:

-

Reduction: Dilute mAb to 5 mg/mL in Reduction Buffer (PBS, 1 mM EDTA, pH 7.4). Add TCEP (2.5 - 3.0 molar equivalents per mAb) to reduce interchain disulfides. Incubate at 37°C for 90 minutes.

-

Buffer Exchange: (Optional but recommended) Remove excess TCEP using a desalting column (PD-10) or TFF, exchanging into Conjugation Buffer (PBS, pH 7.4 - 8.0). Note: Propiolamides react faster at slightly higher pH (8.0).

-

Conjugation:

-

Dissolve the Activated Linker-Payload in DMA (5-10% of final volume).

-

Add Linker-Payload to the reduced mAb (8-10 molar equivalents per mAb).

-

Incubate at RT for 2-4 hours or 4°C overnight.

-

-

Quenching: Add N-acetylcysteine (20 eq) to quench unreacted linker.

-

Purification: Remove excess small molecules using a centrifugal filter (30 kDa MWCO) or SEC (Superdex 200).

Quality Control & Analytics

Data must be presented quantitatively. Use the following table structure for your internal reports.

| Assay | Method | Acceptance Criteria | Purpose |

| Drug-to-Antibody Ratio (DAR) | HIC-HPLC / LC-MS | Target: 3.5 - 4.5 | Confirm drug loading efficiency. |

| Aggregation | SEC-HPLC | < 5% High MW Species | Ensure linker rigidity prevented aggregation. |

| Free Drug | RP-HPLC | < 1% | Verify purification and linker stability. |

| Endotoxin | LAL Assay | < 0.1 EU/mg | Safety for in vivo studies. |

Diagram 2: Analytical Workflow

Caption: Standard QC workflow for validating ADC homogeneity and stability.

Critical Considerations (Expert Insights)

-

Stereochemistry: The 3-substituted piperidine creates a chiral center. Ensure you are using a defined enantiomer (R or S) or a racemate consistently. The (S)-enantiomer is often preferred in medicinal chemistry for defined spatial orientation.

-

Alkyne Reactivity: The prop-2-ynoic group is an internal alkyne conjugated to a carbonyl. It is not a standard "Click" chemistry handle (which requires terminal alkynes for CuAAC). Do not attempt Copper-Catalyzed Click reactions without modifying the structure. Its primary utility is as a Michael Acceptor (when activated) or a Rigid Spacer .

-

Solubility: If the payload is extremely hydrophobic, the single piperidine amine may not provide sufficient solubility. Consider adding a PEG spacer between the piperidine and the payload.

References

-

Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 2021.

-

Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec DMPK, 2023.

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry, 2022.

-

Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates. BOC Sciences, 2024.

Sources

Troubleshooting & Optimization

Preventing polymerization of prop-2-ynoic acid derivatives during synthesis

Topic: Preventing Polymerization & Decomposition During Synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Directive & Safety "Red Alert"

WARNING: EXPLOSION HAZARD Prop-2-ynoic acid (propiolic acid) and its derivatives are high-energy, shock-sensitive Michael acceptors . Unlike standard acrylics, the terminal or conjugated alkyne moiety introduces a risk of explosive polymerization initiated by heat, radicals, or trace bases.

Immediate Action Required:

-

Remove all heavy metals: Silver (Ag), Copper (Cu), and their salts form highly explosive metal acetylides. Never use copper tubing or brass fittings in your distillation setup.

-

Check your base: Even weak bases (e.g., dilute hydroxide, carbonate residues on glassware) can trigger anionic polymerization.

-

Temperature Limit: Maintain process temperatures below 60°C whenever possible. Above 100°C, spontaneous thermal decomposition becomes probable.

The Science: Why is my reaction turning black?

To prevent polymerization, you must understand the enemy. Propiolic acid derivatives polymerize via two distinct pathways. You must inhibit both to ensure stability.

Diagram 1: Polymerization Pathways & Intervention Points

Caption: Dual-threat mechanism: Radical pathways cause thickening; anionic pathways (base-catalyzed) often lead to rapid, exothermic decomposition.

Troubleshooting Guide: Synthesis & Reaction Control

Issue: "The reaction mixture solidifies or turns dark brown upon adding the catalyst."

Diagnosis: Anionic polymerization triggered by localized high pH or lack of thermal control. Root Cause: Propiolates are potent electrophiles. Strong bases (NaH, KOH) or exothermic spikes initiate chain growth.

Protocol Adjustment:

-

Switch Catalysts: If esterifying, avoid basic catalysts. Use acid catalysis (e.g.,

-TsOH, H₂SO₄) or Steglich esterification (DCC/DMAP) at 0°C . -

Dilution Factor: Run reactions at 0.1 M to 0.2 M concentration. High concentration promotes intermolecular polymerization.

-

Radical Scavenging: Add 100–500 ppm of inhibitor into the reaction pot before heating.

Inhibitor Selection Matrix

| Inhibitor | Type | Usage Condition | Pros/Cons |

| Phenothiazine (PTZ) | Anaerobic | Distillation / Reflux | Best Choice. Works without oxygen. High boiling point (remains in pot). |

| MEHQ (4-Methoxyphenol) | Aerobic | Storage / Mild Heat | Requires dissolved Oxygen to work. Do not use under Argon/N₂. |

| Hydroquinone | Aerobic | Storage | Stronger than MEHQ but harder to remove. Requires Oxygen.[1][2] |

| Copper (Cu) Salts | Metal | NEVER USE | DANGER: Forms explosive copper acetylides with terminal alkynes. |

Troubleshooting Guide: Purification (The Danger Zone)

Issue: "My rotavap bumped violently, and the residue is now a rock."

Diagnosis: Thermal runaway during solvent removal. As the solvent evaporates, the monomer concentration spikes, and the boiling point rises, triggering polymerization.

Safe Distillation Protocol (Self-Validating System): This protocol uses a "chaser" solvent to prevent the monomer from ever reaching 100% concentration in a heated state.

Step-by-Step Methodology:

-

Quench: Ensure all catalyst (acid/base) is neutralized and washed out before concentration.

-

Inhibit: Add Phenothiazine (500 ppm) to the crude mixture.

-

Vacuum: Use high vacuum (<5 mbar) to keep bath temperature below 40°C .

-

The "Chaser" Technique:

-

Do not distill to dryness.[3]

-

Add a high-boiling, inert "chaser" solvent (e.g., Sulfolane or high-bp mineral oil) to the pot.

-

Distill your product out of the chaser. The residue (tars/polymers) stays diluted in the chaser, preventing the "dry-point explosion."

-

Diagram 2: Safe Distillation Workflow

Caption: Workflow emphasizing catalyst neutralization and the critical "No Dryness" rule to prevent thermal runaway.

Frequently Asked Questions (FAQ)

Q: Can I use standard MEHQ inhibitor during vacuum distillation? A: No. MEHQ (Monomethyl ether hydroquinone) requires dissolved oxygen to function as a radical inhibitor. Under vacuum (anaerobic conditions), MEHQ is ineffective. Use Phenothiazine , which functions via a different mechanism that does not require oxygen.

Q: My product is a liquid. How should I store it? A: Store at -20°C to 4°C . Ensure the container is opaque (brown glass) to prevent photo-initiated radical formation. If the product is an ester (e.g., Methyl Propiolate), adding 100 ppm of BHT or MEHQ is standard for long-term shelf stability, provided there is a small headspace of air (not pure Nitrogen) to keep the inhibitor active.

Q: I see a precipitate forming in my waste container. What is it? A: If your waste stream contains silver or copper ions (from other steps), you may be forming metal acetylides . These are primary explosives. Do not let this dry out. Treat immediately with acid to decompose the acetylide or contact your safety officer for wet-disposal protocols.

References

-

Sigma-Aldrich. (n.d.). Propiolic acid Safety Data Sheet (SDS). Retrieved from

-

ChemicalBook. (n.d.). Methyl Propiolate Properties and Reactions. Retrieved from

-

Organic Syntheses. (1977). Preparation of Methyl Propiolate. Org. Synth. 57, 26. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 789, Propiolic Acid. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Handling and Storage of Acetylenic Compounds. Retrieved from

Sources

Technical Support Center: Purification of 3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride

Welcome to the technical support guide for the purification of 3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this unique molecule.

The structure of 3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride presents a distinct set of purification hurdles. As a hydrochloride salt of a molecule containing both a basic piperidine nitrogen and an acidic carboxylic acid, it is highly polar and water-soluble. In its non-salt form, it can exist as a zwitterion, further complicating its behavior in different solvent systems. This guide is structured to address these properties directly, offering solutions grounded in fundamental chemical principles.

Part 1: Initial Assessment & General FAQs

This section addresses preliminary issues and common questions that arise before selecting a primary purification strategy.

Frequently Asked Questions (General)

Q1: My crude product is a sticky oil or gum, not a solid. How can I induce solidification?

A1: This is common for highly polar, hygroscopic hydrochloride salts. The issue is often residual solvent or the presence of impurities that inhibit crystallization.

-

Trituration: Try stirring the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether, ethyl acetate, or dichloromethane. This can wash away more soluble impurities and induce precipitation or solidification of your target compound.

-

Solvent/Anti-Solvent Precipitation: Dissolve the oil in a minimum amount of a polar solvent where it is highly soluble (e.g., methanol, ethanol, water). Then, slowly add a non-polar "anti-solvent" (e.g., diethyl ether, acetone, acetonitrile) dropwise with vigorous stirring until the solution becomes persistently turbid, then allow it to stand.[1]

Q2: My NMR spectrum shows my compound is present, but it's contaminated with inorganic salts (e.g., NaCl, KBr) from the workup. How can these be removed?

A2: The significant difference in solubility between your organic hydrochloride salt and inorganic salts in organic solvents is key.

-

Selective Dissolution: Suspend the crude mixture in a polar organic solvent like isopropanol or absolute ethanol. Your target compound should have some solubility, while inorganic salts like NaCl are virtually insoluble. Stir for 15-30 minutes, then filter off the inorganic salts. The desired product can be recovered from the filtrate by evaporation or precipitation with an anti-solvent.

-

Size Exclusion Chromatography (SEC): For a non-adsorptive method, SEC can separate molecules based on size. This is particularly useful if other methods fail, though it is less common for small molecules.

Q3: How can I quickly assess the purity of my fractions during purification?

A3:

-

Thin-Layer Chromatography (TLC): Due to the compound's polarity, a standard silica plate with a non-polar eluent (e.g., hexanes/ethyl acetate) will likely result in the compound staying at the baseline. Use a more polar mobile phase, such as dichloromethane/methanol (e.g., 9:1 or 8:2 v/v) with a small amount of acetic acid or ammonia to improve spot shape. Visualize with potassium permanganate stain or ninhydrin (for the amine).

-

High-Performance Liquid Chromatography (HPLC): A quick analytical run using a reversed-phase (C18) or HILIC column is the gold standard for assessing purity.[2]

-

¹H NMR Spectroscopy: A crude proton NMR can quickly reveal the presence of major impurities, especially unreacted starting materials or solvent residues.

Part 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed guides for the most effective purification methods, complete with step-by-step protocols and method-specific troubleshooting.

Method 1: Recrystallization

Recrystallization is the most effective method for purifying crystalline solids, leveraging differences in solubility between the desired compound and impurities at varying temperatures. For a polar salt like 3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride, polar protic solvents are typically the best choice.

Caption: Logic for selecting an appropriate recrystallization solvent system.

This technique is often more successful than single-solvent methods for highly polar molecules.

-

Select a Solvent System: Identify a "good" solvent in which the compound is highly soluble (e.g., Methanol, Ethanol, Water) and a miscible "poor" or "anti-solvent" in which it is insoluble (e.g., Diethyl Ether, Ethyl Acetate, Acetonitrile).[1]

-

Dissolution: Place the crude solid in a flask and add the minimum volume of the "good" solvent required to fully dissolve it at room temperature or with gentle warming.

-

Addition of Anti-Solvent: While vigorously stirring the solution, add the anti-solvent dropwise. Continue adding until the solution becomes slightly and persistently cloudy (turbid).

-

Clarification & Crystallization: Gently warm the turbid solution until it becomes clear again. If any solid impurities remain, perform a hot filtration.

-

Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent to remove residual soluble impurities.

-

Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.[3]

| Problem | Potential Cause | Solution |

| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of the "good" solvent to redissolve the oil, then cool much more slowly. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding with a pure crystal can also help. |

| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent system. | Reduce the volume of the "good" solvent by evaporation. Add more anti-solvent. If still unsuccessful, evaporate all solvent and try a different solvent system. |

| Purity does not improve significantly. | The impurities have very similar solubility profiles to the product. | A different purification method, such as chromatography, may be required. Alternatively, try a different recrystallization solvent system that may better differentiate the solubilities. |

| Very low recovery yield. | Too much "good" solvent was used, or the product has significant solubility in the cold solvent mixture. | Use the minimum possible volume of the "good" solvent. Ensure the crystallization mixture is thoroughly cooled (e.g., 0-4 °C) for an adequate time before filtration.[3] |

Method 2: Liquid Chromatography

For complex mixtures or when recrystallization fails, liquid chromatography is the method of choice. The high polarity of 3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride dictates the use of specialized techniques. Normal-phase chromatography on silica gel is generally not recommended due to the high probability of irreversible adsorption of the polar salt.[4][5]

Caption: Decision guide for choosing the appropriate chromatography technique.

HILIC is often the optimal technique for separating highly polar, water-soluble compounds that show little to no retention in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[2]

-

Principle: A water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[2]

-

Typical Conditions:

-

Column: Zwitterionic, amide, or diol-based HILIC columns.

-

Mobile Phase A: Water with buffer (e.g., 10 mM Ammonium Acetate or Ammonium Formate, pH adjusted).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with high %B (e.g., 95% ACN) and decrease the ACN concentration to elute the compound.

-

While challenging, RP-HPLC can be effective if conditions are optimized. The main goal is to increase the retention of the highly polar analyte on the non-polar C18 stationary phase.

-

Principle: Retention is based on hydrophobic interactions. To retain our polar compound, its polarity must be minimized. This is achieved by adjusting the mobile phase pH to suppress the ionization of either the carboxylic acid or the amine.

-

pH Adjustment:

-

Low pH (e.g., pH 2-3 with 0.1% TFA or Formic Acid): The carboxylic acid will be protonated (-COOH), and the amine will remain protonated (-NH2+). This cationic form may interact better with the stationary phase than the zwitterion.

-

Buffers: Using a buffer like ammonium acetate can improve peak shape through ion-pairing effects.[4]

-

-

Typical Conditions:

-

Column: C18 or a polar-embedded C18 column.

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and increase the organic content.

-

| Problem | Potential Cause | Solution |

| Poor peak shape (tailing or fronting) in RP-HPLC. | Secondary interactions with residual silanols on the silica backbone; compound is in a mixed ionic state.[4] | Add an acid modifier (TFA, formic acid) to the mobile phase to ensure the compound is in a single protonated state. Use an end-capped column. Lower the sample concentration. |

| Compound elutes in the void volume (no retention) in RP-HPLC. | The compound is too polar for the stationary phase under the current conditions. | Switch to a HILIC method. Alternatively, try adding an ion-pairing reagent to the mobile phase (though this can be harsh on columns and MS detectors).[6] |

| Split peaks are observed. | The compound may exist in multiple forms (e.g., rotamers) or there could be an issue with the column (e.g., a void). | Ensure consistent pH of the mobile phase and sample solvent. Try running the separation at an elevated temperature (e.g., 40-50 °C) to coalesce conformers. |

Method 3: Acid-Base Extraction

This classic liquid-liquid extraction technique is excellent for removing neutral or differently charged impurities.[7] It exploits the ability to change the charge state—and thus the aqueous solubility—of the target compound by adjusting the pH.[8]

Caption: Workflow for purifying the compound from neutral impurities.

-

Dissolution: Dissolve the crude hydrochloride salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate).

-

Basification: Slowly add a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, and shake the mixture in a separatory funnel.[7] This will neutralize the hydrochloride salt and deprotonate the carboxylic acid, forming the highly water-soluble carboxylate salt. The neutral impurities will remain in the organic layer.

-

Separation: Separate the aqueous layer, which now contains your desired compound as a salt.

-

Wash (Optional): Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

-

Re-acidification & Isolation: Cool the aqueous layer in an ice bath. Carefully add aqueous acid (e.g., 1M HCl) dropwise to re-protonate the carboxylate and piperidine nitrogen, re-forming the hydrochloride salt.[8] If the compound is insoluble at this pH, it will precipitate and can be collected by filtration. If it remains water-soluble, it can be extracted into a polar organic solvent or the water can be removed by lyophilization or evaporation.

| Problem | Potential Cause | Solution |

| An emulsion forms at the interface. | The two layers have similar densities, or surfactants are present. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. Allow the funnel to stand undisturbed for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. |